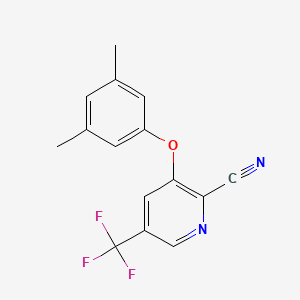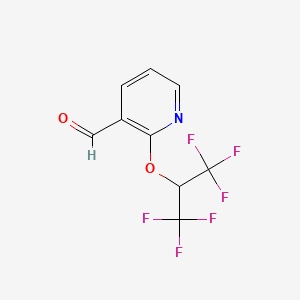
3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile
Übersicht
Beschreibung
3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile, commonly referred to as DMTP-CF3, is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of different fields, including biochemistry, physiology, and pharmacology. DMTP-CF3 has been found to have a variety of interesting biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Multicomponent Reactions and Synthesis
- 5H-Chromeno[2,3-b]pyridines, which include compounds structurally related to 3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile, are significant in multicomponent reactions. They exhibit industrial, biological, and medicinal properties. Their synthesis and structural confirmation, including ADME properties, were investigated, showcasing their potential in various scientific applications (Ryzhkova et al., 2023).
Structural and Spectroscopic Analysis
- Pyridine derivatives, similar to the compound , have been synthesized and structurally analyzed using X-ray and spectroscopic methods. This research highlights the importance of understanding the structural features of such compounds, which are crucial for their applications in scientific research (Cetina et al., 2010).
Synthesis of Derivatives and Compounds
- Research focused on synthesizing various derivatives of pyridine, which includes structures similar to this compound, has been conducted. These studies demonstrate the diverse potential of such compounds in creating new chemical entities with various applications (Fadda et al., 2012).
Catalysis and Synthesis Under Special Conditions
- Novel methods for synthesizing pyridine-pyrimidines and their derivatives, catalyzed by specific ionic liquids and under microwave irradiation, have been developed. This showcases innovative approaches to synthesize compounds structurally related to this compound, broadening their application spectrum (Rahmani et al., 2018).
Crystal Structure and Reaction Mechanism Studies
- The crystal structure and reaction mechanisms of compounds structurally related to this compound have been extensively studied. Such research provides a deeper understanding of these compounds, which is crucial for their application in various scientific fields (Liu et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of 3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile are the Thyroid hormone receptor, alpha isoform 1 variant and Thyroid hormone receptor beta . These receptors play a crucial role in regulating the body’s metabolic rate, heart and digestive functions, muscle control, brain development, and bone maintenance.
Mode of Action
It is believed to interact with its targets, leading to changes in the regulation of metabolic processes
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it stays in the body .
Result of Action
Given its targets, it is likely to have effects on metabolic processes, potentially influencing energy production and utilization
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O/c1-9-3-10(2)5-12(4-9)21-14-6-11(15(16,17)18)8-20-13(14)7-19/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRJBDDTVDMKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















